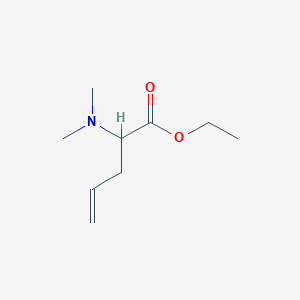![molecular formula C14H25NO4 B13548946 1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid CAS No. 1552973-47-3](/img/structure/B13548946.png)
1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a cycloheptane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used as a protecting group in organic synthesis to prevent unwanted reactions at the amino site.
Preparation Methods
The synthesis of 1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid typically involves the reaction of cycloheptane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at controlled temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like TFA. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications due to its ability to form stable amide bonds.
Medicine: It serves as a building block in the synthesis of peptide-based drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino functionality, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various biochemical pathways, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
Similar compounds to 1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid include:
1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid: This compound has a cyclopentane ring instead of a cycloheptane ring, which may affect its reactivity and steric properties.
N-Boc-1-aminocyclobutanecarboxylic acid: Featuring a cyclobutane ring, this compound is smaller and may have different physical and chemical properties.
The uniqueness of this compound lies in its seven-membered ring structure, which can influence its conformational flexibility and reactivity compared to its smaller ring analogs.
Properties
CAS No. |
1552973-47-3 |
|---|---|
Molecular Formula |
C14H25NO4 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10-14(11(16)17)8-6-4-5-7-9-14/h4-10H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
VMRROZMRYSWMBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


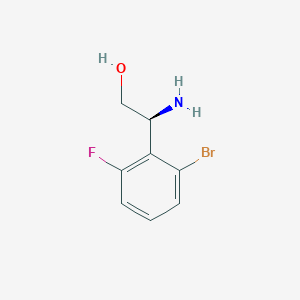


![4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole](/img/structure/B13548879.png)
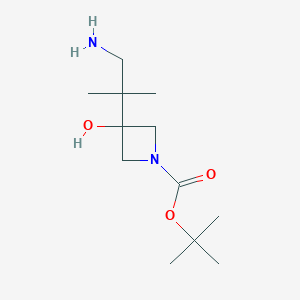

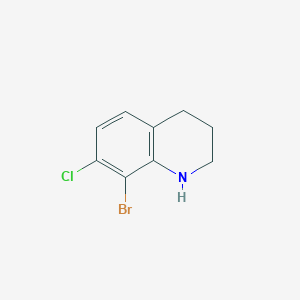

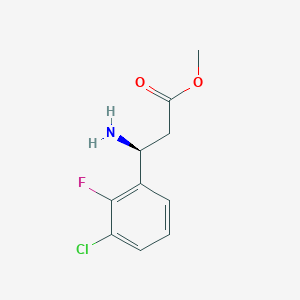

![Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate](/img/structure/B13548932.png)
